molecular formula C17H18FN3O B2885378 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309188-73-4

8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2885378
CAS No.: 2309188-73-4
M. Wt: 299.349
InChI Key: FEHPLLNKBRXBNB-UHFFFAOYSA-N
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Description

8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

The synthesis of 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This method can be adapted to introduce the 2-fluorobenzoyl and 1H-pyrazol-1-yl groups, resulting in the desired compound. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could interact with multiple sites within a biological system.

Comparison with Similar Compounds

8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can be compared to other bicyclic compounds, such as:

This compound’s distinct combination of functional groups and bicyclic structure sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(2-fluorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHPLLNKBRXBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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